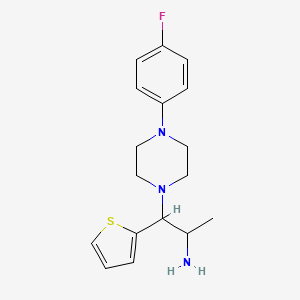

1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine

Descripción

The compound 1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine features a piperazine core substituted with a 4-fluorophenyl group and a thiophen-2-yl moiety attached to a propan-2-amine backbone.

Key structural elements:

- Piperazine ring: Enhances binding to neurotransmitter receptors (e.g., serotonin, dopamine) .

- 4-Fluorophenyl group: Modulates lipophilicity and receptor affinity .

- Thiophene: Influences electronic properties and metabolic stability .

- Propan-2-amine backbone: May confer stereochemical complexity and influence pharmacokinetics .

Propiedades

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3S/c1-13(19)17(16-3-2-12-22-16)21-10-8-20(9-11-21)15-6-4-14(18)5-7-15/h2-7,12-13,17H,8-11,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBVMNKYVQAAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperazine ring and a thiophene moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its interactions with specific targets, efficacy in inhibiting enzymatic activity, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine is , with a molecular weight of approximately . The structure includes:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Thiophene ring : A five-membered aromatic ring containing sulfur.

- Fluorophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.

1. Tyrosinase Inhibition

One of the primary areas of research for this compound relates to its inhibitory effects on tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. In studies evaluating derivatives of piperazine, compounds similar to 1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine have shown promising results:

- Inhibition Potency : Compounds with similar structures exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity against TYR . For instance, a related compound demonstrated an IC50 of , which is significantly more potent than the standard inhibitor kojic acid (IC50 = ) .

2. Antimelanogenic Effects

The antimelanogenic properties of these compounds were evaluated using B16F10 melanoma cells. Notably, certain derivatives exhibited significant reductions in melanin production without cytotoxic effects. This suggests that the compound could be a potential candidate for treating hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

The structural modifications on the piperazine and thiophene moieties play a crucial role in determining the biological activity of these compounds. Key findings include:

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| 26 | 4-Fluorobenzyl | 0.18 | Strong TYR inhibitor |

| Reference | Kojic Acid | 17.76 | Standard inhibitor |

This table illustrates how variations in substituents can significantly impact the inhibitory potency against tyrosinase.

Docking studies have provided insights into the binding interactions between these compounds and tyrosinase. The presence of the fluorophenyl group appears to enhance binding affinity through hydrophobic interactions within the active site of the enzyme . Additionally, molecular modeling suggests that these compounds may act as competitive inhibitors by occupying the active site and preventing substrate access.

Case Studies

A notable study explored the pharmacophore features of piperazine derivatives aimed at enhancing TYR inhibition. The findings indicated that modifications leading to increased lipophilicity and steric bulk around the piperazine ring correlate with improved biological activity .

Another investigation focused on anti-melanogenic effects showed that specific modifications could lead to significant reductions in melanin synthesis in vitro without inducing cytotoxicity, highlighting the therapeutic potential of such compounds in dermatological applications .

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

Recent studies have highlighted the potential of this compound as a tyrosinase inhibitor , which is significant in treating conditions like hyperpigmentation and melanoma. Tyrosinase is a key enzyme in melanin production, and its inhibition can lead to decreased pigmentation. Research demonstrated that derivatives of 1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine showed promising results in reducing tyrosinase activity in cellular models, indicating its potential as a therapeutic agent for skin disorders .

Neuropharmacology

The compound has also been investigated for its effects on the central nervous system. Its piperazine moiety suggests potential interactions with serotonin and dopamine receptors, making it a candidate for studying treatments for anxiety and depression. Preliminary findings suggest that modifications of this compound could enhance its efficacy as an anxiolytic or antidepressant agent .

Cancer Research

In cancer research, the compound's ability to inhibit specific pathways involved in tumor growth is under investigation. The presence of the thiophene ring may contribute to its bioactivity against various cancer cell lines. Studies are ongoing to evaluate its effectiveness in inhibiting tumor progression and inducing apoptosis in malignant cells .

Case Study 1: Tyrosinase Inhibitory Activity

A study evaluated several piperazine derivatives, including 1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine, for their inhibitory effects on tyrosinase. The results indicated that certain modifications led to improved binding affinity and inhibition rates compared to standard inhibitors, suggesting a new avenue for developing skin-lightening agents .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers tested the compound's effects on serotonin receptors using in vivo models. The findings indicated significant anxiolytic properties at specific dosages, warranting further exploration into its mechanism of action and potential as a treatment for anxiety disorders .

Data Table: Summary of Research Findings

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

- Stereochemistry : Propan-2-amine derivatives (e.g., BW723C86) require chiral resolution for enantiopure synthesis, unlike ketone-based analogs (e.g., RTC1) .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in RTC1) enhance metabolic stability but reduce solubility compared to -OCH₃ or -F groups .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Analogs

Key Trends :

- Lipophilicity : Piperazine-thiophene hybrids generally exhibit moderate LogP values (2.1–3.8), favoring blood-brain barrier penetration .

- Solubility : Ketone derivatives (e.g., 6c) show lower aqueous solubility than amine derivatives due to crystallinity .

Table 3: Pharmacological Profiles of Related Compounds

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.